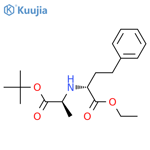

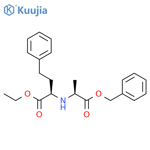

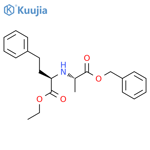

Cas no 84324-12-9 ((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine 化学的及び物理的性質

名前と識別子

-

- (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine

- (-)-N-(1-R-ETHOXYCARBONXYL-3-PHENYLPROPYL)-S-ALANINE

- N-<1(R)-(ethoxycarbonyl)-3-phenylpropyl>-(S)-alanine

- 1-Ethyl (αR)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoate (ACI)

- Benzenebutanoic acid, α-[(1-carboxyethyl)amino]-, monoethyl ester, [S-(R*,S*)]- (ZCI)

- Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, monoethyl ester, (αR)- (9CI)

- N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

- (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine

-

- インチ: 1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1

- InChIKey: CEIWXEQZZZHLDM-WCQYABFASA-N

- ほほえんだ: [C@@H](C(=O)OCC)(N[C@@H](C)C(=O)O)CCC1C=CC=CC=1

じっけんとくせい

- ゆうかいてん: 145-147°C

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E891585-25mg |

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

84324-12-9 | 25mg |

$ 834.00 | 2023-09-07 | ||

| TRC | E891585-2mg |

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

84324-12-9 | 2mg |

$138.00 | 2023-05-18 | ||

| TRC | E891585-50mg |

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

84324-12-9 | 50mg |

$1453.00 | 2023-05-18 | ||

| TRC | E891585-5mg |

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

84324-12-9 | 5mg |

$184.00 | 2023-05-18 | ||

| TRC | E891585-10mg |

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine |

84324-12-9 | 10mg |

$351.00 | 2023-05-18 | ||

| A2B Chem LLC | AC24327-25mg |

N-[(R)-1-ETHOXYCARBONYL-3-PHENYLPROPYL]-L-ALANINE |

84324-12-9 | 25mg |

$871.00 | 2023-12-30 |

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

2.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

ごうせいかいろ 7

ごうせいかいろ 8

2.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

3.1 Solvents: Dichloromethane ; -78 °C; 10 h, -78 °C

4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 24 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

ごうせいかいろ 9

2.1 Reagents: Aluminum chloride ; rt → reflux; 5 h, reflux

2.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, cooled

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

4.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

5.1 Solvents: Dichloromethane ; -78 °C; 10 h, -78 °C

6.1 Reagents: Triethylamine Solvents: Dichloromethane ; 24 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

2.1 Reagents: Potassium carbonate Solvents: Acetonitrile

3.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

ごうせいかいろ 13

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

ごうせいかいろ 14

2.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water

2.2 Reagents: Sodium nitrite , Sulfuric acid , Potassium bromide

3.1 Reagents: Thionyl chloride Solvents: Ethanol

4.1 Reagents: Potassium carbonate Solvents: Acetonitrile

5.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

ごうせいかいろ 15

ごうせいかいろ 16

2.1 -

3.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water

3.2 Reagents: Sodium nitrite , Sulfuric acid , Potassium bromide

4.1 Reagents: Thionyl chloride Solvents: Ethanol

5.1 Reagents: Potassium carbonate Solvents: Acetonitrile

6.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

ごうせいかいろ 17

2.1 Solvents: Dichloromethane ; -78 °C; 10 h, -78 °C

3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 24 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

ごうせいかいろ 18

1.2 Reagents: Sodium nitrite , Sulfuric acid , Potassium bromide

2.1 Reagents: Thionyl chloride Solvents: Ethanol

3.1 Reagents: Potassium carbonate Solvents: Acetonitrile

4.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid

ごうせいかいろ 19

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, cooled

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

3.1 Reagents: Sulfuric acid Solvents: Ethanol ; 4 h, reflux

4.1 Solvents: Dichloromethane ; -78 °C; 10 h, -78 °C

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 24 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Raw materials

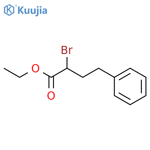

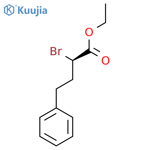

- Benzenebutanoic acid, a-bromo-, ethyl ester

- 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

- (R)-ethyl 2-bromo-4-phenylbutyrate

- Ethyl 2-oxo-4-phenylbutyrate (>90%)

- Enalaprilat EP Impurity F

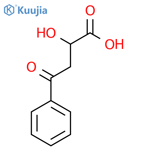

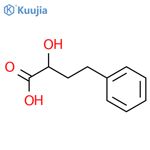

- 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid

- L-(-)-Malic Acid

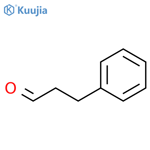

- 3-Phenylpropanal

- benzyl (2R)-2-aminopropanoate

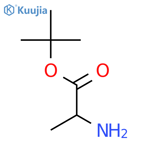

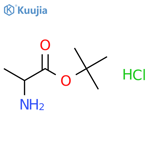

- H-Ala-OtBu.HCl

- (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester

- (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester

- (S)-2-O-Acetylmalic Anhydride

- Benzenebutanoic acid, α-[[1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]-, ethyl ester, [R-(R*,S*)]- (9CI)

- N-carbamyl (R)-2-amino-4-phenylbutyric acid

- (R)-2-Bromo-4-phenylbutyric acid

- tert-butyl (2S)-2-aminopropanoate

- (S)-2-Hydroxy-4-phenylbutyric Acid

- 5-(2-phenylethyl)imidazolidine-2,4-dione

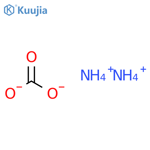

- Ammonium carbonate

- L-Alanine

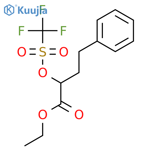

- N-1-(R)-Ethyloxycarbonyl-3-phenylpropyl-L-alanine tert-Butyl Ester

- Trifluoromethanesulfonic Anhydride

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine Preparation Products

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

(-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanineに関する追加情報

Professional Introduction to Compound with CAS No. 84324-12-9 and Product Name: (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine

The compound with CAS No. 84324-12-9 and the product name (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine represents a significant advancement in the field of chiral chemistry and pharmaceutical development. This compound, characterized by its unique stereochemical configuration, has garnered considerable attention due to its potential applications in the synthesis of novel therapeutic agents and fine chemicals.

In recent years, the demand for enantiomerically pure compounds has surged, driven by the need for more effective and selective pharmaceuticals. The structure of (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine incorporates a chiral center at the L-alanine moiety, which is a critical feature for achieving high enantiomeric purity. This specificity is essential for optimizing pharmacokinetic properties, minimizing side effects, and enhancing overall therapeutic efficacy.

The synthesis of this compound involves sophisticated organic transformations, including stereoselective reactions that are pivotal in establishing the desired stereochemical configuration. The ethoxycarbonyl group at the N-position and the phenylpropyl side chain contribute to the compound's versatility, making it a valuable intermediate in the construction of more complex molecules. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to ensure high yields and purity levels.

Recent research has highlighted the potential of derivatives of (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine in addressing various therapeutic challenges. For instance, studies have demonstrated its utility in developing novel protease inhibitors, which are crucial for treating conditions such as cancer and infectious diseases. The phenylpropyl moiety, in particular, has been shown to enhance binding affinity to target enzymes, thereby improving drug potency.

The pharmaceutical industry has been increasingly leveraging chiral compounds like (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine to develop next-generation therapeutics. These compounds often exhibit improved pharmacological profiles compared to their racemic counterparts, leading to better patient outcomes. The growing body of evidence supporting their efficacy has prompted further investigation into their mechanisms of action and potential applications.

In addition to pharmaceutical applications, this compound has shown promise in the field of materials science. Its unique structural features make it a suitable candidate for designing advanced polymers and functional materials with tailored properties. The ability to precisely control stereochemistry allows for the creation of materials with enhanced mechanical strength, thermal stability, and biocompatibility.

The regulatory landscape for enantiomerically pure compounds is evolving rapidly, with agencies increasingly emphasizing the importance of chirality in drug development. Manufacturers must adhere to stringent guidelines to ensure the safety and efficacy of these products. The synthesis and characterization of (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine exemplify the rigorous standards being set in this area.

Future research directions may explore novel derivatives of this compound that could expand its therapeutic applications further. Innovations in synthetic chemistry could enable the production of even more complex chiral molecules, opening up new avenues for drug discovery. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for patients worldwide.

The compound's role in advancing synthetic methodologies cannot be overstated. It serves as a benchmark for developing new synthetic routes that are efficient, scalable, and environmentally sustainable. As green chemistry principles gain prominence, compounds like (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine will play a crucial role in reducing the environmental impact of chemical manufacturing processes.

In conclusion, (-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine represents a significant contribution to modern chemistry and pharmacology. Its unique structural features and versatile applications make it a valuable asset in both academic research and industrial development. As our understanding of chirality continues to grow, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine and materials science.

84324-12-9 ((-)-N-1-(R)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine) 関連製品

- 1137664-24-4(Ethyl 6-phenylpiperidine-2-carboxylate)

- 82717-96-2((+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine)

- 1807282-71-8(3-Cyano-4,5-dimethylphenylacetic acid)

- 2171860-72-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}methyl)butanoic acid)

- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)

- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

- 1849255-16-8(3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride)

- 2245966-28-1(Daxdilimab)

- 1805166-07-7(6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)